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For Researchers, Scientists, and Drug Development Professionals

Introduction
Biotin-C10-NHS Ester is a versatile reagent for the biotinylation of proteins, antibodies, and

other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS) ester group

reacts with primary amines (-NH2) on target molecules to form stable amide bonds. The C10

spacer arm provides a significant distance between the biotin molecule and the labeled protein,

which helps to minimize steric hindrance and ensures efficient binding of biotin to avidin or

streptavidin conjugates. This property is particularly advantageous in applications like flow

cytometry, where spatial accessibility for detection reagents is crucial.

This document provides detailed application notes and protocols for the use of Biotin-C10-
NHS Ester in flow cytometry, focusing on cell surface labeling and signal amplification

techniques.

Principle of Reaction
The biotinylation reaction with Biotin-C10-NHS Ester is based on the chemical reactivity of the

NHS ester with primary amine groups. The reaction proceeds efficiently at neutral to slightly

alkaline pH (pH 7-9), where the primary amines on proteins (e.g., the N-terminus and the side

chain of lysine residues) are deprotonated and act as nucleophiles, attacking the carbonyl

group of the NHS ester. This results in the formation of a stable amide bond and the release of

N-hydroxysuccinimide.
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Applications in Flow Cytometry
Biotin-C10-NHS Ester is a valuable tool in flow cytometry for several applications:

Cell Surface Protein Labeling: Biotinylation of cell surface proteins allows for their

subsequent detection using fluorochrome-conjugated streptavidin. This indirect staining

method can be used to:

Identify and quantify cell populations based on the expression of specific surface markers

for which a directly conjugated primary antibody is not available.

Track labeled cells in vivo or in vitro over time.

Study protein trafficking and turnover at the cell surface.

Signal Amplification: The high affinity of the biotin-streptavidin interaction can be exploited for

signal amplification, enabling the detection of low-abundance antigens. Each biotinylated

molecule can bind to a streptavidin conjugate that is typically labeled with multiple

fluorochromes, leading to a significant increase in the fluorescence signal. Further

amplification can be achieved through techniques like Catalyzed Reporter Deposition

(CARD).

Quantitative Data Summary
The following table summarizes quantitative data for the biotinylation of red blood cells (RBCs)

using a sulfo-NHS-biotin ester, which serves as a relevant example for the type of data that can

be generated with Biotin-C10-NHS Ester. The fluorescence intensity is reported in Molecules

of Equivalent Soluble Fluorochrome (MESF), a standardized unit for quantitative fluorescence

measurements in flow cytometry.

Sulfo-NHS-Biotin
Concentration
(µg/mL)

Corresponding
nmol/mL of RBCs

Approximate
MESF/RBC

Limit of
Quantification
(LoQ)

3 27 ~32,000 1 in 274,000

30 271 ~200,000 1 in 649,000
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Experimental Protocols
Protocol 1: Cell Surface Biotinylation for Flow
Cytometry
This protocol describes the labeling of cell surface proteins on a single-cell suspension for

subsequent analysis by flow cytometry.

Materials:

Biotin-C10-NHS Ester

Anhydrous Dimethylsulfoxide (DMSO)

Phosphate-Buffered Saline (PBS), pH 7.2-8.0, ice-cold

Quenching Buffer: PBS containing 100 mM glycine, ice-cold

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Fluorochrome-conjugated Streptavidin (e.g., Streptavidin-PE, Streptavidin-APC)

Single-cell suspension of interest

Procedure:

Cell Preparation:

Harvest cells and wash them three times with ice-cold PBS to remove any amine-

containing culture medium.

Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in ice-cold PBS.

Preparation of Biotin-C10-NHS Ester Solution:

Immediately before use, prepare a 10 mM stock solution of Biotin-C10-NHS Ester in
anhydrous DMSO. The NHS ester is moisture-sensitive and will hydrolyze in aqueous

solutions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1406924?utm_src=pdf-body
https://www.benchchem.com/product/b1406924?utm_src=pdf-body
https://www.benchchem.com/product/b1406924?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1406924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Further dilute the stock solution in ice-cold PBS to the desired final labeling concentration.

A typical starting concentration is 0.1-1 mg/mL. The optimal concentration should be

determined empirically for each cell type and application.

Biotinylation Reaction:

Add the diluted Biotin-C10-NHS Ester solution to the cell suspension.

Incubate for 30 minutes at room temperature or on ice, protected from light, with gentle

mixing. Incubation on ice can help to minimize the internalization of the biotin label.

Quenching:

To stop the reaction, add an equal volume of ice-cold Quenching Buffer (PBS with 100 mM

glycine). The primary amines in glycine will react with and quench any unreacted Biotin-
C10-NHS Ester.

Incubate for 10-15 minutes on ice.

Washing:

Wash the cells three times with ice-cold Flow Cytometry Staining Buffer to remove excess

biotin reagent and quenching buffer. Centrifuge at 300-400 x g for 5 minutes for each

wash.

Staining with Streptavidin:

Resuspend the biotinylated cells in Flow Cytometry Staining Buffer.

Add the fluorochrome-conjugated streptavidin at the manufacturer's recommended

concentration.

Incubate for 20-30 minutes on ice or at 4°C, protected from light.

Final Washes and Analysis:

Wash the cells two to three times with Flow Cytometry Staining Buffer.
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Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for

analysis on a flow cytometer.

Protocol 2: Signal Amplification using Biotin-Tyramine
(Catalyzed Reporter Deposition - CARD)
This protocol describes a method for amplifying the signal of a biotinylated primary antibody

using horseradish peroxidase (HRP)-conjugated streptavidin and biotin-tyramine.[1]

Materials:

Biotinylated primary antibody

Streptavidin-HRP

Biotin-Tyramine solution

Hydrogen Peroxide (H2O2)

Fluorochrome-conjugated Streptavidin

Permeabilization/Wash Buffer (e.g., PBS with 0.1% Tween-20)

Flow Cytometry Staining Buffer

Procedure:

Primary Antibody Staining:

Perform cell staining with your biotinylated primary antibody as per standard protocols.

Streptavidin-HRP Incubation:

After washing, incubate the cells with Streptavidin-HRP (at the manufacturer's

recommended dilution in Flow Cytometry Staining Buffer) for 30 minutes at room

temperature.

Wash the cells twice with Permeabilization/Wash Buffer.
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Biotin-Tyramine Amplification:

Prepare the biotin-tyramine working solution by diluting the stock solution in an

appropriate buffer and adding H2O2 to a final concentration of 0.003%. The optimal

concentration of biotin-tyramine should be determined empirically, but a starting point of 1-

10 µg/mL can be used.

Incubate the cells with the biotin-tyramine working solution for 5-10 minutes at room

temperature.

Wash the cells twice with Permeabilization/Wash Buffer.

Detection with Fluorochrome-conjugated Streptavidin:

Incubate the cells with a fluorochrome-conjugated streptavidin for 30 minutes at room

temperature, protected from light.

Wash the cells twice with Flow Cytometry Staining Buffer.

Analysis:

Resuspend the cells in Flow Cytometry Staining Buffer and analyze by flow cytometry. A

significant increase in fluorescence intensity should be observed compared to direct

staining with the biotinylated primary antibody and fluorochrome-conjugated streptavidin.
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Caption: Workflow for cell surface biotinylation using Biotin-C10-NHS Ester for flow cytometry

analysis.
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Click to download full resolution via product page

Caption: Signal amplification workflow using Biotin-Tyramine (CARD) for flow cytometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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